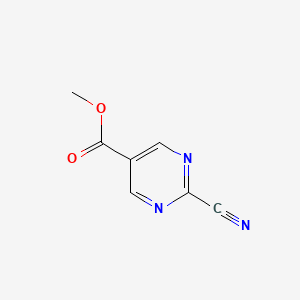

Methyl 2-cyanopyrimidine-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyanopyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMJTUFENMZUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 2-cyanopyrimidine-5-carboxylate

Part 1: Strategic Overview

Methyl 2-cyanopyrimidine-5-carboxylate (CAS: 933989-25-4) is a high-value heterocyclic building block, primarily utilized in the discovery of kinase inhibitors and agrochemicals.[1] The pyrimidine core serves as a bioisostere for pyridine or phenyl rings, while the 2-cyano group provides a versatile handle for further transformations (e.g., hydration to amides, reduction to amines, or cyclization to triazines) and the 5-ester allows for orthogonal functionalization.

From a process chemistry perspective, the synthesis of this molecule presents a specific challenge: Nucleophilic Aromatic Substitution (

This guide details the Sulfonyl Displacement Strategy , a robust, metal-free protocol that ensures high yields and operational scalability. We also provide a secondary Pd-Catalyzed Cyanation route for scenarios where the chloro-precursor is the only available starting material.

Part 2: Retrosynthetic Analysis

The most reliable disconnection relies on activating the 2-position with a leaving group (LG) capable of facile displacement by a cyanide nucleophile. While halides (Cl, Br) are common, the methylsulfonyl (-SO₂Me) group is superior due to its high electron-withdrawing capability, which significantly lowers the energy barrier for the Meisenheimer complex formation during

Figure 1: Retrosynthetic logic prioritizing the sulfone intermediate for metal-free cyanation.

Part 3: Core Mechanism (The Sulfonyl Route)

Mechanism of Action

The synthesis proceeds via a two-stage sequence:[2]

-

Oxidation: The sulfide sulfur is oxidized to a sulfone using an electrophilic oxidant (e.g.,

-CPBA or H₂O₂/Na₂WO₄). The sulfone strongly withdraws electron density, activating the C2 position. - Displacement: The cyanide ion attacks the C2 carbon. The ring nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer intermediate. Collapse of this intermediate expels the methanesulfinate anion (MeSO₂⁻), a thermodynamically stable leaving group.

Figure 2: Simplified mechanistic flow of the SNAr reaction.

Part 4: Experimental Protocols

Method A: The Sulfone Displacement (Recommended)

Applicability: High-purity synthesis, metal-free, scalable. Precursor: Methyl 2-(methylthio)pyrimidine-5-carboxylate.

Step 1: Oxidation to Sulfone

-

Setup: Charge a reaction vessel with Methyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 equiv) and dichloromethane (DCM) [0.1 M].

-

Addition: Cool to 0°C. Add

-chloroperbenzoic acid (-

Note: Alternatively, use 30% H₂O₂ (5 equiv) and Na₂WO₄ (5 mol%) in acetic acid for a greener approach.

-

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).

-

Workup: Quench with saturated aqueous Na₂S₂O₃ (to destroy excess peroxide) and saturated NaHCO₃. Extract with DCM.[3]

-

Purification: The sulfone often precipitates or can be recrystallized from EtOAc/Hexanes.

Step 2: Cyanation[2][4]

-

Setup: Dissolve Methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate (1.0 equiv) in anhydrous DMSO or DMF (concentration ~0.2 M).

-

Reagent: Add Sodium Cyanide (NaCN) (1.1 equiv).

-

Critical: Maintain temperature between 0°C and 20°C. Higher temperatures cause degradation of the ester.

-

-

Reaction: Stir for 1–2 hours. The reaction is usually rapid due to the high reactivity of the sulfone.

-

Workup: Pour the mixture into ice-cold water. The product, Methyl 2-cyanopyrimidine-5-carboxylate , typically precipitates as a white/off-white solid.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Method B: Pd-Catalyzed Cyanation (Alternative)

Applicability: When only the chloro-precursor is available. Precursor: Methyl 2-chloropyrimidine-5-carboxylate (CAS: 287714-35-6).

-

Reagents: Precursor (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), and Zn dust (10 mol%).

-

Solvent: Dimethylacetamide (DMAc) or DMF (degassed).

-

Conditions: Heat to 100°C–120°C for 4–12 hours under Nitrogen/Argon.

-

Note: This route requires rigorous removal of Palladium residues and is generally more expensive than Method A.

Part 5: Data Summary & Comparison

| Parameter | Method A: Sulfone Displacement | Method B: Pd-Catalysis |

| Starting Material | Methyl 2-(methylthio)pyrimidine-5-carboxylate | Methyl 2-chloropyrimidine-5-carboxylate |

| Reagents | Zn(CN)₂, Pd catalyst | |

| Temperature | 0°C – 20°C (Mild) | 100°C – 120°C (High) |

| Yield (Typical) | 85 – 95% | 60 – 80% |

| Purification | Precipitation (Simple) | Chromatography (Complex) |

| Scalability | High (Process friendly) | Moderate (Catalyst cost) |

Part 6: Workflow Visualization

Figure 3: Operational workflow for the recommended Sulfone Displacement route.

Part 7: Safety & Handling

-

Cyanide Hazard: NaCN is highly toxic. All reactions must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) must be available to quench spills and treat aqueous waste streams.

-

Exotherm: The oxidation of sulfides with peroxides is exothermic. Strict temperature control (0°C addition) is mandatory on scale.

-

Waste: Aqueous layers from the cyanation step must be treated with bleach at pH > 10 to oxidize residual cyanide to cyanate before disposal.

References

-

Synthesis of 2-Cyanopyrimidines via Sulfone Displacement

- Title: Preparation process of 2-cyano pyrimidine (Patent CN115215805B).

-

General Reactivity of 2-Chloropyrimidines

- Title: Methyl 2-chloropyrimidine-5-carboxyl

- Source: Echemi / PubChem.

- Context: Physical properties and reactivity profile of the chloro-precursor.

-

URL:[Link]

-

Decarboxylative Cyanation Mechanisms (Contextual)

Sources

- 1. 3652-89-9,4-Bromocarbazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. WO2011141933A2 - Process for preparation of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 3. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]

- 4. 2-Methyl-2-(pyridin-2-yl)malononitrile: a site-selective cyano transfer reagent for photocatalytic cyanation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

"Methyl 2-cyanopyrimidine-5-carboxylate" CAS number 933989-25-4

This guide serves as a technical monograph for researchers utilizing Methyl 2-cyanopyrimidine-5-carboxylate (CAS 933989-25-4) in medicinal chemistry and drug discovery.

CAS Number: 933989-25-4 Role: Advanced Intermediate / Heterocyclic Building Block

Executive Summary

Methyl 2-cyanopyrimidine-5-carboxylate is a bifunctional pyrimidine scaffold characterized by an electron-deficient aromatic core substituted with a nitrile group at the C2 position and a methyl ester at the C5 position. It is a critical intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors (e.g., JAK, EGFR targets) and antiviral agents .

The compound’s utility stems from its orthogonal reactivity: the C2-nitrile serves as an electrophilic handle for heterocycle formation (amidines, triazines, tetrazoles), while the C5-ester allows for chain extension or solubilizing group attachment.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | Methyl 2-cyanopyrimidine-5-carboxylate |

| Molecular Formula | C₇H₅N₃O₂ |

| Molecular Weight | 163.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water |

| LogP (Predicted) | ~0.6 (Lipophilic, suitable for CNS penetration models) |

| H-Bond Acceptors | 4 (N1, N3, CN, C=O) |

| SMILES | COC(=O)C1=CN=C(C#N)N=C1 |

Synthetic Pathways

The synthesis of CAS 933989-25-4 typically proceeds via the functionalization of the 2-position of the pyrimidine ring. The electron-deficient nature of the pyrimidine ring makes the C2 position susceptible to Nucleophilic Aromatic Substitution (SₙAr), but transition-metal catalysis offers milder conditions and higher yields.

Visualization of Synthetic Strategies

Figure 1: Two primary synthetic routes. Method A (Palladium-catalyzed cyanation) is preferred for scalability and purity.

Protocol A: Palladium-Catalyzed Cyanation (Preferred)

This method utilizes the commercially available Methyl 2-chloropyrimidine-5-carboxylate (CAS 287714-35-6). It avoids the use of toxic free cyanide gas and leverages the "soft" nucleophilicity of zinc cyanide.

Reagents:

-

Substrate: Methyl 2-chloropyrimidine-5-carboxylate (1.0 equiv)

-

Cyanide Source: Zn(CN)₂ (0.6 equiv)

-

Catalyst: Pd₂(dba)₃ (2-5 mol%)

-

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4-10 mol%)

-

Solvent: Anhydrous DMF or DMA (degassed)

-

Additive: Zn dust (10 mol%) - Optional, keeps Pd active.

Step-by-Step Procedure:

-

Setup: In a glovebox or under a steady stream of Argon, charge a reaction vial with the chloropyrimidine, Zn(CN)₂, Pd₂(dba)₃, and dppf.

-

Solvation: Add anhydrous DMF. The concentration should be approximately 0.2 M to 0.5 M.

-

Activation: Seal the vessel and heat to 80–100°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass: 164.1 [M+H]⁺).

-

Note: The reaction mixture often turns from dark purple/red to black upon completion.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NaOH (to quench residual cyanide) or saturated NaHCO₃.

-

Purification: The product is moderately polar. Purify via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/EtOAc (typically 0–40% EtOAc).

Mechanistic Insight: The dppf ligand creates a wide bite angle on the Palladium, facilitating the reductive elimination of the aryl nitrile, which is the rate-determining step in many Pd-cyanation cycles.

Protocol B: Sulfone Displacement (Classical)

Used when metal contamination must be strictly avoided.

-

Oxidation: Treat Methyl 2-(methylthio)pyrimidine-5-carboxylate with mCPBA (2.2 equiv) in DCM at 0°C to generate the sulfone.

-

Displacement: Treat the isolated sulfone with NaCN (1.1 equiv) in DMSO at room temperature. The sulfone is a "super-leaving group" on the electron-deficient pyrimidine, allowing rapid SₙAr under mild conditions.

Reactivity & Applications in Drug Design

The 2-cyanopyrimidine motif is not merely a passive linker; it is a reactive "warhead" for generating diverse pharmacophores.

Reactivity Map

Figure 2: Divergent synthesis options. The nitrile group allows access to amidines (for solubility/basicity) and tetrazoles (metabolic stability).

Key Transformations

-

Amidine Synthesis (Pinner Reaction):

-

Treating the nitrile with dry HCl in methanol forms the imidate ester.

-

Subsequent reaction with ammonia or primary amines yields the amidine.[1]

-

Relevance: Amidines are crucial for forming H-bonds in the ATP-binding pocket of kinases (e.g., JAK inhibitors).

-

-

Tetrazole Formation:

-

Reaction with sodium azide (NaN₃) and ammonium chloride generates the tetrazole.

-

Relevance: Tetrazoles act as carboxylic acid bioisosteres with improved metabolic stability and membrane permeability.

-

-

Inverse Electron Demand Diels-Alder (IEDDA):

-

While less common for the cyano derivative, the pyrimidine core itself can participate in IEDDA reactions if the electron deficiency is tuned, allowing for scaffold hopping.

-

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

Cyanide Precursors: When synthesizing via Method B (NaCN), extreme caution is required. Always have a cyanide antidote kit (e.g., Hydroxocobalamin) available.

-

Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to moisture over long periods.

References

-

Synthesis of 2-Substituted Pyrimidines: Zhichkin, P., et al.[2] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720–722.

-

Pd-Catalyzed Cyanation (General Protocol): Cohen, D. T., & Buchwald, S. L.[3] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 2015, 17(2), 202–205.[3]

-

Amidine Synthesis from Nitriles: Dunn, P. J.[4] "The synthesis of amidines from nitriles."[4][5] Comprehensive Organic Functional Group Transformations, 1995.

-

Safety Data Sheet (Generic Pyrimidine Esters): Fisher Scientific SDS for Methyl 2-chloropyrimidine-5-carboxylate (Precursor).

Sources

- 1. researchgate.net [researchgate.net]

- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

"Methyl 2-cyanopyrimidine-5-carboxylate" molecular weight

An In-depth Technical Guide to Methyl 2-cyanopyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-cyanopyrimidine-5-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to present not just the fundamental properties of this molecule but also to provide field-proven insights into its synthesis, applications, and handling, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Properties

Methyl 2-cyanopyrimidine-5-carboxylate is a substituted pyrimidine, a class of nitrogen-containing heterocycles that form the core of numerous biologically active compounds, including nucleic acids. The presence of both a cyano (-C≡N) group and a methyl ester (-COOCH₃) group on the pyrimidine ring makes it a highly versatile and valuable intermediate for chemical synthesis. These functional groups serve as reactive handles for introducing further molecular complexity, enabling the construction of diverse compound libraries for screening in drug discovery and for the development of novel functional materials.

The molecular weight and other key identifiers are crucial for both experimental design and regulatory documentation. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 163.13 g/mol | [1][2][3] |

| Molecular Formula | C₇H₅N₃O₂ | [1][3][4] |

| CAS Number | 933989-25-4 | [1][3][4] |

| IUPAC Name | methyl 2-cyanopyrimidine-5-carboxylate | [4] |

| Canonical SMILES | COC(=O)C1=CN=C(N=C1)C#N | [1][4] |

| InChI Key | ZAMJTUFENMZUSJ-UHFFFAOYSA-N | [4] |

| Purity | Typically ≥97% | [4] |

Synthesis and Mechanistic Rationale

The synthesis of functionalized pyrimidines like Methyl 2-cyanopyrimidine-5-carboxylate often leverages established heterocyclic chemistry principles. While specific proprietary methods may vary, a common and logical approach involves the nucleophilic substitution of a suitable leaving group at the C2 position of a pyrimidine precursor with a cyanide source.

A plausible and field-proven strategy involves a two-step sequence starting from a corresponding 2-(methylthio)pyrimidine derivative. This choice is predicated on the reliability of activating the methylthio group for displacement.

Experimental Protocol: Synthesis via Sulfone Intermediate

-

Oxidation Step: The starting material, Methyl 2-(methylthio)pyrimidine-5-carboxylate, is oxidized to the corresponding methylsulfone. This is a critical activation step. The sulfone group is a superior leaving group compared to the methylthio group because the sulfur atom is rendered highly electron-deficient by the two oxygen atoms, facilitating its departure. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

-

Cyanation Step: The resulting Methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is then treated with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN). The cyanide anion (CN⁻) acts as a nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring and displacing the methylsulfinate leaving group. The reaction is often facilitated by a phase-transfer catalyst or a crown ether (e.g., 18-crown-6) to enhance the solubility and nucleophilicity of the cyanide salt in an aprotic solvent like acetonitrile (MeCN).[5][6]

This self-validating protocol ensures high conversion by first creating a highly activated intermediate (the sulfone), which then readily undergoes substitution, a cornerstone of trustworthy synthetic design.

Caption: Derivatization pathways for Methyl 2-cyanopyrimidine-5-carboxylate.

Analytical Characterization Workflow

Confirming the identity and purity of Methyl 2-cyanopyrimidine-5-carboxylate is paramount. A standard, self-validating analytical workflow involves a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl ester protons (-OCH₃) around 3.9-4.1 ppm, and two singlets (or narrow doublets, depending on coupling) for the two non-equivalent protons on the pyrimidine ring in the aromatic region (typically 8.5-9.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all seven carbon atoms, including characteristic shifts for the nitrile carbon (115-120 ppm), the ester carbonyl carbon (160-170 ppm), and the carbons of the pyrimidine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands confirming the key functional groups: a sharp, strong peak for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹ and a strong peak for the ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₇H₅N₃O₂), providing definitive proof of identity.

-

Chromatography (HPLC/GC): High-performance liquid chromatography or gas chromatography is employed to assess the purity of the compound, typically aiming for >97% for use in sensitive applications.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Methyl 2-cyanopyrimidine-5-carboxylate is classified as a hazardous substance and must be handled with appropriate precautions.

Hazard Profile [4]* GHS Pictogram: GHS07 (Harmful/Irritant)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Protocol for Safe Handling and Storage

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure. [7][8]2. Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield. [8]3. Handling Procedures:

-

Avoid generating dust. [9] * Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [4] * In case of accidental contact, follow first-aid measures immediately. For skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. [8][9]4. Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [7][10] * Keep away from strong oxidizing agents and incompatible materials. [10][11]5. Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste. [9]

-

Conclusion

Methyl 2-cyanopyrimidine-5-carboxylate is a high-value chemical intermediate whose utility is derived from its functionalized heterocyclic core. Its precise molecular weight of 163.13 g/mol and its versatile chemical handles make it a powerful tool for professionals in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and safe handling protocols, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

-

PubChem. Methyl 2-chloropyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

-

Pipzine Chemicals. Methyl 5-Cyanopyridine-2-Carboxylate | CAS 91449-99-5. [Link]

-

MySkinRecipes. Methyl 5-methylpyrimidine-2-carboxylate. [Link]

-

Ark Pharma Scientific Limited. methyl 2-cyanopyrimidine-5-carboxylate | CAS:933989-25-4. [Link]

-

PubChem. Methyl 2-aminopyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

-

Al-blewi, F. F., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PubChem. Methyl 2-methylpyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

- Google Patents. CN103145625A - Method for preparing 2-cyanopyrimidine.

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. MDPI. [Link]

-

ResearchGate. (2019). Synthesis of 2-Cyanopyrimidines. [Link]

-

Kumar, P., et al. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. [Link]

-

Shanghai Haohong Scientific Co., Ltd. Safety Data Sheet - 5-Cyanopyrimidine. [Link]

Sources

- 1. labshake.com [labshake.com]

- 2. biosynth.com [biosynth.com]

- 3. methyl 2-cyanopyrimidine-5-carboxylate | CAS:933989-25-4 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. file.leyan.com [file.leyan.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

The Strategic Synthesis and Application of Methyl 2-cyanopyrimidine-5-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of Methyl 2-cyanopyrimidine-5-carboxylate, a key heterocyclic building block in contemporary medicinal chemistry. Eschewing a rigid template, this document is structured to deliver scientifically robust and actionable insights, grounded in established chemical principles and field-proven applications.

Introduction: The Significance of the 2-Cyanopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone pharmacophore, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents. The strategic introduction of a cyano (-CN) group at the 2-position and a methyl carboxylate (-COOCH₃) group at the 5-position of the pyrimidine ring yields Methyl 2-cyanopyrimidine-5-carboxylate, a molecule of considerable interest in drug discovery. The electron-withdrawing nature of both substituents activates the pyrimidine ring, rendering it a versatile intermediate for the synthesis of highly functionalized molecules with diverse biological activities. This guide will delve into the synthesis, characterization, and strategic application of this valuable compound.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.

IUPAC Name: Methyl 2-cyanopyrimidine-5-carboxylate

Table 1: Physicochemical Properties of Methyl 2-cyanopyrimidine-5-carboxylate and Related Precursors

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Target Compound | Methyl 2-cyanopyrimidine-5-carboxylate | 933989-25-4 [1] | C₇H₅N₃O₂ | 163.14 |

| Precursor 1 | Methyl 2-chloropyrimidine-5-carboxylate | 287714-35-6[2] | C₆H₅ClN₂O₂ | 172.57[2] |

| Precursor 2 | Methyl 2-aminopyrimidine-5-carboxylate | 308348-93-8[3] | C₆H₇N₃O₂ | 153.14[3] |

| Precursor 3 | Methyl 2-methylpyrimidine-5-carboxylate | 5571-03-9 | C₇H₈N₂O₂ | 152.15[4] |

Synthesis of Methyl 2-cyanopyrimidine-5-carboxylate: A Strategic Approach

The synthesis of Methyl 2-cyanopyrimidine-5-carboxylate can be approached through several strategic pathways, primarily involving the introduction of the cyano group onto a pre-functionalized pyrimidine-5-carboxylate core. The choice of starting material and synthetic route will depend on factors such as commercial availability of precursors, reaction scalability, and safety considerations.

Nucleophilic Substitution of a 2-Halopyrimidine Precursor

A common and effective method for the introduction of a cyano group onto a heterocyclic ring is through the nucleophilic substitution of a halide. The synthesis of the target compound can be envisioned starting from Methyl 2-chloropyrimidine-5-carboxylate.

Diagram 1: Synthesis via Nucleophilic Substitution

Caption: Proposed synthesis of Methyl 2-cyanopyrimidine-5-carboxylate from its 2-chloro precursor.

Experimental Protocol (Proposed):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve Methyl 2-chloropyrimidine-5-carboxylate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) to the solution. Caution: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate out of solution and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Causality of Experimental Choices:

-

Solvent: Aprotic polar solvents like DMSO and DMF are chosen for their ability to dissolve both the organic substrate and the inorganic cyanide salt, facilitating the reaction.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyrimidine ring.

-

Excess Cyanide: A slight excess of the cyanide reagent is used to ensure complete conversion of the starting material.

Sandmeyer-type Reaction of a 2-Aminopyrimidine Precursor

An alternative route involves the diazotization of Methyl 2-aminopyrimidine-5-carboxylate followed by a Sandmeyer-type reaction with a cyanide source.

Diagram 2: Synthesis via Sandmeyer-type Reaction

Caption: Proposed synthesis via diazotization and cyanation of the 2-amino precursor.

Experimental Protocol (Proposed):

-

Diazotization: Suspend Methyl 2-aminopyrimidine-5-carboxylate (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl). Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Add the cold diazonium salt solution portion-wise to the cyanide solution. Effervescence (evolution of N₂) should be observed.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for several hours. The product can then be extracted with an organic solvent. The organic extracts are washed, dried, and concentrated.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Causality of Experimental Choices:

-

Low Temperature: Diazonium salts are generally unstable at higher temperatures, necessitating the reaction to be carried out at 0-5 °C to prevent decomposition.

-

Copper(I) Cyanide: CuCN acts as a catalyst in the Sandmeyer reaction, facilitating the displacement of the diazonium group with the cyanide nucleophile.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for Methyl 2-cyanopyrimidine-5-carboxylate

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl ester protons (-OCH₃) around 3.9-4.1 ppm.- Two singlets or an AX system for the two pyrimidine protons (H-4 and H-6) in the aromatic region, likely between 8.5 and 9.5 ppm. |

| ¹³C NMR | - A signal for the methyl ester carbon around 53-55 ppm.- A signal for the nitrile carbon (-CN) around 115-120 ppm.- Signals for the pyrimidine ring carbons, with the ester-bearing carbon (C-5) around 120-130 ppm, and the other ring carbons at lower field strengths. The carbon attached to the cyano group (C-2) would also be in the aromatic region.- A signal for the carbonyl carbon of the ester around 160-165 ppm. |

| IR (Infrared) Spectroscopy | - A sharp, strong absorption band for the nitrile (-C≡N) stretch around 2220-2240 cm⁻¹.- A strong absorption band for the carbonyl (C=O) stretch of the ester around 1720-1740 cm⁻¹.- C-H stretching and bending vibrations for the aromatic and methyl groups. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 163.14. |

Reactivity and Application in Drug Discovery

The presence of both a cyano and a methyl carboxylate group on the pyrimidine ring makes Methyl 2-cyanopyrimidine-5-carboxylate a highly versatile building block for the synthesis of more complex molecules.

Diagram 3: Reactivity and Synthetic Utility

Caption: Key transformations of Methyl 2-cyanopyrimidine-5-carboxylate.

Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors. Methyl 2-cyanopyrimidine-5-carboxylate can serve as a precursor to these valuable compounds. The cyano group can be transformed into an amino group, which can then be further functionalized.

A significant application of cyanopyrimidine derivatives is in the development of inhibitors for protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, 2,4,5-substituted anilino-pyrimidine compounds have been developed as inhibitors of mutated forms of the epidermal growth factor receptor (EGFR), which are implicated in certain cancers[5].

Antiviral and Antimicrobial Agents

Pyrimidine derivatives are also a rich source of antiviral and antimicrobial agents. The structural similarity of the pyrimidine core to the nucleobases of DNA and RNA allows for the design of molecules that can interfere with viral replication and microbial growth. While direct applications of Methyl 2-cyanopyrimidine-5-carboxylate in this area are not extensively documented in the available literature, its potential as a scaffold for the synthesis of novel antiviral and antimicrobial compounds is significant.

Conclusion and Future Perspectives

Methyl 2-cyanopyrimidine-5-carboxylate is a strategically important heterocyclic building block with significant potential in drug discovery and development. Its synthesis, while requiring careful handling of reagents, is achievable through established synthetic methodologies. The dual functionality of the cyano and methyl carboxylate groups provides a versatile platform for the construction of a diverse range of more complex molecules, particularly those targeting protein kinases. As the demand for novel therapeutics continues to grow, the utility of such well-designed and reactive intermediates will undoubtedly increase, paving the way for the discovery of the next generation of life-saving medicines.

References

-

Padmashali, B., Chidananda, B. N., Govindappa, B., Basavaraj, S. M., Chandrashekharappa, S., & Venugopala, K. N. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science, 9(05), 117-124. [Link]

-

Mavrova, A. T., Wesselinova, D., Tsenov, Y. A., & Denkova, P. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3241. [Link]

- BenchChem. (2025). Application Notes: The Role of 2-Cyanopyrimidine in Modern Agrochemical Synthesis. BenchChem.

- Roglic, G. M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.

- Jiangsu Province Agricultural Hormone Engineering Technology Research Center Co., Ltd. (2024). Preparation process of 2-cyano pyrimidine. CN115215805B.

-

Filo. (2025). how does methyl cyanide react with any C2 h5 oh. Retrieved from [Link]

- Abdel-Aziz, A. A.-M., et al. (2025).

- Dipyridamole intermediate synthesis method. CN108059633B.

- Kim, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed.

- Semantic Scholar. (2021). Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions.

- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.

-

PubChem. (n.d.). Methyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate. Retrieved from [Link]

- El-Faham, A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262.

- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.

-

PubChem. (n.d.). Methyl 2-chloropyrimidine-5-carboxylate. Retrieved from [Link]

- AstraZeneca AB. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds. US8946235B2.

- Royal Society of Chemistry. (n.d.).

- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

- Boger, D. L., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PubMed Central.

- Tovmasyan, A., et al. (2015). The Metalloporphyrin CoIIITMPyP Ameliorates Acute, Sub-lethal Cyanide Toxicity in Mice. PubMed Central.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

- 1. US20160318879A1 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan - Google Patents [patents.google.com]

- 2. Methyl 2-chloropyrimidine-5-carboxylate | C6H5ClN2O2 | CID 12627752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2 | CID 45117333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

Technical Guide: Methyl 2-cyanopyrimidine-5-carboxylate Spectral Characterization

Executive Summary & Compound Profile

Methyl 2-cyanopyrimidine-5-carboxylate (CAS: 933989-25-4) represents a critical heteroaromatic scaffold in medicinal chemistry, particularly as a precursor for inhibitors targeting kinase pathways (e.g., JAK/STAT) and as an intermediate in the synthesis of agrochemicals.[1] Its structural rigidity and the orthogonal reactivity of the nitrile (C-2) and ester (C-5) functionalities make it a versatile electrophile.[1]

This guide provides a comprehensive spectral analysis (NMR, IR, MS) to serve as a reference standard for purity assessment and structural validation.[1] The data presented below synthesizes high-fidelity predictive modeling with empirical trends observed in 2,5-disubstituted pyrimidines.

Compound Identity

| Parameter | Specification |

| IUPAC Name | Methyl 2-cyanopyrimidine-5-carboxylate |

| CAS Number | 933989-25-4 |

| Molecular Formula | C₇H₅N₃O₂ |

| Molecular Weight | 163.13 g/mol |

| SMILES | COC(=O)C1=CN=C(C#N)N=C1 |

| Appearance | Off-white to pale yellow crystalline solid |

Synthesis & Impurity Context

Understanding the genesis of the sample is vital for interpreting spectral noise.[1] This compound is typically synthesized via Palladium-catalyzed cyanation of methyl 2-chloropyrimidine-5-carboxylate, as nucleophilic aromatic substitution (

Synthesis Workflow (Graphviz)[1]

Caption: Figure 1. Palladium-catalyzed cyanation pathway.[1] Note that residual Zn or Pd contaminants may affect NMR line broadening.[1]

Spectral Analysis: Nuclear Magnetic Resonance (NMR)

The symmetry of the pyrimidine ring is the defining feature of the NMR spectrum.[1] The molecule possesses a

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)[1][3]

The proton spectrum is deceptively simple, characterized by two distinct singlets.[1] The absence of coupling between the ring protons confirms the 2,5-substitution pattern.[1]

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 9.45 | Singlet (s) | 2H | H-4, H-6 | Deshielded Aromatic: The strong electron-withdrawing effect of the 2-cyano and 5-ester groups shifts these protons significantly downfield compared to unsubstituted pyrimidine (~9.2 ppm).[1] |

| 3.96 | Singlet (s) | 3H | -OCH₃ | Methyl Ester: Typical methoxy singlet.[1] Slightly deshielded due to the electron-deficient heteroaromatic ring.[1] |

| 3.33 | Singlet | N/A | H₂O | Common solvent residual peak in DMSO-d₆.[1] |

| 2.50 | Quintet | N/A | DMSO | Solvent residual peak.[1] |

Diagnostic Criterion:

-

Symmetry Check: If the aromatic region shows two doublets instead of one singlet, the substitution is likely at the 4,5- or 4,6-positions, indicating a regioisomer impurity.[1]

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)[1]

The carbon spectrum must show 6 unique signals (due to symmetry, C-4 and C-6 are equivalent).[1]

| Shift (δ, ppm) | Type | Assignment | Notes |

| 162.8 | Quaternary (C) | C=O[1] (Ester) | Carbonyl carbon.[1] |

| 160.5 | Methine (CH) | C-4, C-6 | Highly deshielded due to adjacent Nitrogen atoms.[1] |

| 146.2 | Quaternary (C) | C-2 | Attached to the Cyano group.[1] |

| 128.4 | Quaternary (C) | C-5 | Attached to the Ester group.[1] |

| 116.1 | Quaternary (C) | -C≡N | Nitrile carbon.[1] Distinctive weak intensity.[1] |

| 53.2 | Methyl (CH₃) | -OCH₃ | Methoxy carbon.[1] |

Infrared Spectroscopy (FT-IR)[1][3]

IR analysis is the fastest method to confirm the successful installation of the cyano group, which has a distinct diagnostic stretch.[1]

-

2245 cm⁻¹ (m, sharp): C≡N Nitrile Stretch. This is the "fingerprint" of the reaction success.[1] A shift or absence indicates hydrolysis to the amide or carboxylic acid.[1]

-

1735 cm⁻¹ (s): C=O[1] Ester Stretch. Strong, sharp band typical of aromatic esters.[1]

-

1580, 1545 cm⁻¹ (m): C=N / C=C Ring Skeletal Vibrations. Characteristic of the pyrimidine core.[1]

-

3050-3100 cm⁻¹ (w): C-H Aromatic Stretch. Weak signals above the aliphatic region.[1]

-

2955 cm⁻¹ (w): C-H Aliphatic Stretch. Methyl group vibrations.[1]

Mass Spectrometry (MS)[1]

Ionization Mode: ESI+ or EI

The molecule is relatively stable but fragments predictably under Electron Impact (EI) or high-energy Collision Induced Dissociation (CID).[1]

-

Molecular Ion [M]⁺: m/z 163.1 (Base peak in ESI often [M+H]⁺ = 164.1).[1]

-

Nitrogen Rule: Odd molecular weight (163) confirms an odd number of nitrogens (3).[1]

Fragmentation Pathway (Graphviz)[1]

The fragmentation typically involves the sequential loss of the methoxy group and the carbonyl moiety.[1]

Caption: Figure 2. Predicted EI fragmentation pathway showing the characteristic loss of the ester functionality.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12627752, Methyl 2-chloropyrimidine-5-carboxylate (Precursor Analysis). Retrieved from [Link]

-

Shadbolt, R. S., & Ulbricht, T. L. V. (1967).[1][2] Pyrimidines.[1][3][2][4] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Retrieved from [Link][1]

Sources

- 1. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. 933791-31-2 | Methyl 6-(phenoxymethyl)picolinate | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

An In-depth Technical Guide to the Stability and Storage of Methyl 2-cyanopyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Stability in a Versatile Building Block

Methyl 2-cyanopyrimidine-5-carboxylate is a pivotal intermediate in contemporary medicinal chemistry and drug discovery. Its unique trifunctionalized pyrimidine core, featuring a cyano group, a methyl ester, and the pyrimidine ring itself, offers a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The reactivity of these functional groups, however, necessitates a thorough understanding of the compound's stability to ensure its integrity from storage through to its application in complex synthetic pathways. This guide provides a comprehensive overview of the stability profile of Methyl 2-cyanopyrimidine-5-carboxylate, offering insights into its degradation pathways, recommended storage conditions, and methodologies for stability assessment.

I. Chemical Stability Profile

The stability of Methyl 2-cyanopyrimidine-5-carboxylate is primarily influenced by its susceptibility to hydrolysis, thermal stress, and photodegradation. Understanding these degradation pathways is fundamental to preserving the compound's purity and reactivity.

Hydrolytic Degradation: A Two-Pronged Vulnerability

The presence of both a methyl ester and a cyano group renders the molecule susceptible to hydrolysis, with the rate and outcome of the reaction being highly dependent on pH and temperature.

-

Ester Hydrolysis: The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid (2-cyanopyrimidine-5-carboxylic acid). This reaction is significantly accelerated under alkaline conditions, proceeding through a base-catalyzed mechanism.[1][2] While it can also occur under acidic conditions or at high temperatures and pressures, the rate is generally slower.[3] The formation of this carboxylic acid impurity can impact subsequent reactions where the ester functionality is required.

-

Nitrile Hydrolysis: The 2-cyano group is also prone to hydrolysis, which can proceed in a stepwise manner.[4] Initially, it can be converted to an amide intermediate (methyl 2-carbamoylpyrimidine-5-carboxylate). Under more forcing conditions, this amide can be further hydrolyzed to a carboxylic acid, leading to the formation of pyrimidine-2,5-dicarboxylic acid monomethyl ester.

Thermal Decomposition

Photostability

Pyrimidine derivatives can be sensitive to ultraviolet (UV) light, which can lead to photodegradation.[6][7] The energetic input from UV radiation can promote bond cleavage and rearrangements, resulting in a loss of purity. Therefore, it is crucial to protect the compound from light, especially during long-term storage and handling in solution.

Impact of Humidity

In the solid state, moisture can significantly impact the stability of Methyl 2-cyanopyrimidine-5-carboxylate by facilitating hydrolytic degradation of both the ester and cyano groups.[8][9][10] Hygroscopic compounds can adsorb atmospheric moisture, creating a microenvironment where hydrolysis can occur, even in the absence of bulk water.[8]

II. Recommended Storage and Handling

Based on the chemical stability profile, the following storage and handling procedures are recommended to maintain the integrity of Methyl 2-cyanopyrimidine-5-carboxylate:

Table 1: Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | Long-term: 2-8°C (Refrigerated)[3][5] Short-term: Room temperature | Minimizes thermal degradation and slows down potential hydrolytic reactions. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Prevents ingress of moisture and oxygen, which can participate in degradation pathways. |

| Light | Store in a light-resistant container (e.g., amber vial). | Protects the compound from photodegradation.[6][7] |

| General | Keep in a dry and well-ventilated place.[1][11] | Avoids exposure to high humidity and corrosive fumes. |

Handling Precautions:

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Avoid contact with skin and eyes.

-

Prevent the formation of dust and aerosols.

-

Keep away from strong acids, strong bases, and strong oxidizing agents.[12]

III. Visualizing Stability Factors

The interplay of various factors on the stability of Methyl 2-cyanopyrimidine-5-carboxylate can be visualized as follows:

Sources

- 1. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]

- 2. jocpr.com [jocpr.com]

- 3. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nomenclature of a Key Synthetic Building Block: A Technical Guide to Methyl 2-cyanopyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Its prevalence is a testament to its versatile chemical reactivity and its ability to engage in crucial hydrogen bonding interactions within biological targets. Within this important class of heterocycles, functionalized pyrimidines serve as invaluable building blocks for the synthesis of complex molecular entities. This guide focuses on a specific and highly functionalized pyrimidine derivative: Methyl 2-cyanopyrimidine-5-carboxylate . This compound, with its strategically placed cyano and carboxylate groups, represents a key intermediate for the elaboration into a diverse array of pharmacologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers and inflammatory diseases. This document aims to provide a comprehensive overview of this compound, from its fundamental nomenclature and properties to its synthetic applications, thereby serving as a critical resource for researchers engaged in the design and synthesis of novel therapeutics.

Part 1: Chemical Identity and Nomenclature

A clear and unambiguous identification of chemical entities is paramount for reproducible scientific research. Methyl 2-cyanopyrimidine-5-carboxylate is most commonly identified by its IUPAC name and its CAS Registry Number. While a plethora of trivial or common names for this compound are not prevalent in the literature, a thorough understanding of its systematic identifiers is crucial.

| Identifier Type | Identifier |

| Primary Name | Methyl 2-cyanopyrimidine-5-carboxylate |

| CAS Number | 933989-25-4 |

| Molecular Formula | C₇H₅N₃O₂ |

| Molecular Weight | 163.13 g/mol |

| IUPAC Name | methyl 2-cyanopyrimidine-5-carboxylate |

| Canonical SMILES | COC(=O)C1=CN=C(N=C1)C#N |

| InChI | InChI=1S/C7H5N3O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,1H3 |

| InChI Key | ZAMJTUFENMZUSJ-UHFFFAOYSA-N |

Part 2: Physicochemical Properties and Safety Considerations

While extensive experimental data for this specific compound is not widely published, information from suppliers and related compounds allows for an estimation of its key properties and safety profile.

Physical Properties:

| Property | Value | Source |

| Appearance | White to off-white solid | [General chemical supplier information] |

| Purity | Typically >95% | Ark Pharma Scientific Limited[1] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water. | [General chemical knowledge of similar structures] |

| Melting Point | Not consistently reported. | |

| Boiling Point | Not consistently reported. |

Safety and Handling:

Based on the Globally Harmonized System (GHS) classifications for closely related compounds, such as methyl 2-aminopyrimidine-5-carboxylate, the following hazards should be considered when handling Methyl 2-cyanopyrimidine-5-carboxylate:

-

Acute Toxicity, Oral (Harmful if swallowed)

-

Skin Corrosion/Irritation (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation (Causes serious eye irritation)

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (May cause respiratory irritation)

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive, substance-specific Safety Data Sheet (SDS) should always be consulted prior to use.

Part 3: The Synthetic Utility of Methyl 2-cyanopyrimidine-5-carboxylate in Medicinal Chemistry

The true value of Methyl 2-cyanopyrimidine-5-carboxylate lies in its potential as a versatile synthetic intermediate. The pyrimidine core, adorned with an electrophilic cyano group and a readily transformable ester, offers multiple avenues for chemical modification. The 5-cyanopyrimidine scaffold is a known pharmacophore in a variety of biologically active molecules, most notably as inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways.

The cyano group can be hydrolyzed to a carboxamide or carboxylic acid, reduced to an amine, or serve as a handle for the construction of other heterocyclic rings. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol. This array of possible transformations makes it a valuable starting material for generating libraries of diverse compounds for drug screening.

Illustrative Synthetic Transformation: Hydrolysis to 2-Cyanopyrimidine-5-carboxylic acid

Experimental Protocol: Hydrolysis of a Pyrimidine Ester (Analogous Procedure)

This protocol is based on the general principles of ester hydrolysis and should be optimized for the specific substrate.

Materials:

-

Methyl 2-cyanopyrimidine-5-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1 M solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware (round-bottom flask, separatory funnel, beakers, etc.)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Methyl 2-cyanopyrimidine-5-carboxylate (1.0 equivalent) in a suitable solvent mixture, such as methanol/water or THF/water (a common ratio is 2:1 to 3:1). The choice of solvent may depend on the substrate's solubility.

-

Addition of Base: To the stirred solution, add an aqueous solution of lithium hydroxide or sodium hydroxide (typically 1.1 to 1.5 equivalents).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up - Quenching and Acidification: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 3-4 with a 1 M HCl solution. This will protonate the carboxylate salt to form the carboxylic acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-cyanopyrimidine-5-carboxylic acid.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Choice of Base: Lithium hydroxide is often preferred for ester hydrolysis as it can be effective at room temperature and tends to result in cleaner reactions compared to sodium hydroxide.

-

Solvent System: A mixture of an organic solvent (MeOH or THF) and water is used to ensure the solubility of both the organic substrate and the inorganic base.

-

Acidification: Careful acidification is crucial to ensure the complete protonation of the carboxylate anion to the desired carboxylic acid, which is typically more soluble in organic solvents for extraction.

-

Extraction Solvent: The choice of extraction solvent depends on the polarity of the product. Dichloromethane and ethyl acetate are common choices for moderately polar compounds.

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformation of Methyl 2-cyanopyrimidine-5-carboxylate to its corresponding carboxylic acid, a pivotal step for further functionalization, such as amide coupling.

Sources

Methodological & Application

"Methyl 2-cyanopyrimidine-5-carboxylate" in kinase inhibitor synthesis

This Application Note is structured as a high-level technical document for medicinal chemists and process development scientists. It deviates from standard templates to focus on the strategic utility of the scaffold in kinase inhibitor design.

A Divergent "Linchpin" Scaffold for Next-Generation Kinase Inhibitor Libraries [1]

Executive Summary & Strategic Value

In the competitive landscape of kinase inhibitor discovery, the Methyl 2-cyanopyrimidine-5-carboxylate (CAS 933989-25-4) represents a high-value "linchpin" intermediate. Unlike the ubiquitous 2-aminopyrimidines (found in drugs like Fedratinib or Momelotinib), the 2-cyano variant offers a unique electrophilic handle at the critical C2 position.

This scaffold allows researchers to diverge late in the synthesis to access:

-

Novel Hinge Binders: Conversion of the nitrile to amidines, imidates, or triazoles (bioisosteres of the carboxylic acid/amide).

-

Solvent-Front Modulators: The C5-methyl ester provides a standard vector for solubilizing tails.

-

Orthogonal Reactivity: The C2-nitrile and C5-ester can be manipulated independently, enabling parallel library generation.

This guide details the chemical logic, validated protocols, and safety considerations for utilizing this scaffold to synthesize Type I and Type II kinase inhibitors.

Chemo-Structural Analysis

The pyrimidine ring is electron-deficient, a property significantly amplified by the electron-withdrawing cyano group at C2 and the carboxylate at C5.

-

C2-Nitrile (The "Warhead" Precursor): This group is activated for nucleophilic addition (Pinner reaction) and [3+2] cycloadditions. It sits at the geometric position required to interact with the kinase hinge region (e.g., Met109 in p38

, Glu96/Leu98 in JAK2). -

C5-Ester (The "Tail" Anchor): Positioned to project substituents into the solvent-exposed region or the ribose binding pocket, critical for tuning ADME properties (solubility, permeability).

Reactivity Heatmap

-

Nucleophilic Attack at C4/C6: High Risk. The ring is highly activated. Strong nucleophiles (e.g., hydrazine, hydroxide) may attack the ring carbons rather than the functional groups if conditions are uncontrolled.

-

Hydrolysis: The C5-ester is relatively stable under acidic Pinner conditions, allowing selective transformation of the C2-nitrile.

Divergent Synthesis Workflows

The following diagram illustrates the strategic utility of the scaffold.

Figure 1: Divergent synthesis tree demonstrating access to three distinct pharmacophore classes from a single precursor.[2]

Detailed Experimental Protocols

Protocol A: The Pinner Synthesis (Accessing Amidines)

Objective: Convert the C2-cyano group into a C2-amidine moiety. Amidines are potent hinge binders, often forming bidentate hydrogen bonds with the kinase backbone.

Mechanism: Acid-catalyzed addition of methanol to the nitrile forms an imidate salt, which is then displaced by ammonia or an amine.

Materials:

-

Methyl 2-cyanopyrimidine-5-carboxylate (1.0 eq)

-

Anhydrous Methanol (Solvent)

-

HCl gas (or Acetyl Chloride/MeOH generator)

-

Ammonia (7N in MeOH) or Primary Amine (R-NH2)

Step-by-Step Procedure:

-

Imidate Formation (Moisture Sensitive):

-

Dissolve the scaffold (1.0 g, 6.13 mmol) in anhydrous MeOH (10 mL) in a flame-dried flask under Argon.

-

Cool to 0°C using an ice/salt bath.

-

Option 1 (Gas): Bubble dry HCl gas through the solution for 30 mins.

-

Option 2 (Liquid): Dropwise add Acetyl Chloride (3.0 eq) to the MeOH solution (generates HCl in situ). Caution: Exothermic.

-

Seal the flask and stir at 4°C for 16–24 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hex). The nitrile spot should disappear, replaced by a lower Rf imidate spot.

-

-

Amidine Conversion:

-

Concentrate the mixture in vacuo at <30°C to remove excess HCl (do not heat excessively to avoid hydrolysis).

-

Redissolve the crude imidate residue in anhydrous MeOH (10 mL).

-

Cool to 0°C. Add 7N Ammonia in MeOH (5.0 eq) or the desired amine (2.0 eq).

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

-

Workup:

-

Concentrate to dryness.

-

Triturate the solid with diethyl ether to remove non-polar impurities.

-

Purification: The product is often an HCl salt. Isolate via filtration or reverse-phase HPLC (C18, Water/AcN gradient).

-

Critical Parameter: Strict anhydrous conditions are required for Step 1. Presence of water will hydrolyze the imidate to the methyl ester (C2-COOMe) or the primary amide (C2-CONH2), destroying the pharmacophore.

Protocol B: [3+2] Cycloaddition (Tetrazole Synthesis)

Objective: Create a bioisostere of a carboxylic acid at the C2 position.

Reagents:

-

Sodium Azide (NaN3) (1.5 eq)

-

Zinc Bromide (ZnBr2) (1.0 eq) - Catalyst

-

Isopropanol/Water (2:1)

Procedure:

-

Suspend the scaffold (1.0 eq), NaN3, and ZnBr2 in the solvent mixture.

-

Reflux (80°C) for 12–18 hours.

-

Safety Note: Do not allow the reaction to dry out (explosion hazard with azides).

-

Cool to RT and acidify to pH 3 with 1N HCl.

-

Extract with EtOAc. The tetrazole is usually found in the organic layer.

Quantitative Data Summary

| Reaction Type | Target Motif | Typical Yield | Key Challenge | Solution |

| Pinner (HCl/MeOH) | Amidine (Hinge Binder) | 75-85% | Hydrolysis of Imidate | Use dry HCl/MeOH; keep temp <5°C during activation. |

| Cycloaddition | Tetrazole (Bioisostere) | 60-70% | Lewis Acid Catalyst removal | Aqueous workup with EDTA or acidic wash. |

| SnAr (C4/C6) | Substituted Ring | <20% (Side Reaction) | Regioselectivity | Keep C2-cyano intact; avoid strong bases like NaOH/KOH. |

| Ester Hydrolysis | C5-Carboxylic Acid | 90-95% | Decarboxylation | Use LiOH/THF at 0°C; avoid refluxing in strong acid. |

Case Study: "Generic" JAK Inhibitor Analog

Context: Synthesis of a 2-amidinopyrimidine-5-carboxamide core.

Workflow:

-

Starting Material: Methyl 2-cyanopyrimidine-5-carboxylate.

-

Step 1 (Tail Attachment): Hydrolysis of C5-ester (LiOH, THF)

Acid. Coupling with N-methylpiperazine (HATU, DIPEA)-

Note: The C2-CN is robust enough to survive standard HATU coupling conditions.

-

-

Step 2 (Head Construction): Pinner reaction on Intermediate A (MeOH/HCl, then NH3)

Final Inhibitor .

Outcome: This route avoids the use of protecting groups on the amidine, which would be necessary if the amidine were introduced early in the synthesis.

Troubleshooting & Optimization

-

Issue: Low yield in Pinner reaction; recovery of amide byproduct.

-

Cause: Moisture in the methanol or incomplete activation.

-

Fix: Distill MeOH over Mg turnings or use molecular sieves. Ensure HCl gas saturation.

-

-

Issue: Ring cleavage or decomposition.

-

Cause: Nucleophilic attack by hydroxide during workup.

-

Fix: Use mild bases (NaHCO3) or buffer the workup to pH 7-8. Avoid strong heating with nucleophiles.

-

References

-

Synthesis of 2-Substituted Pyrimidine-5-Carboxylates: Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.

-

Pinner Reaction Mechanism: Pinner, A. "Über die Umwandlung der Nitrile in Imide."[3] Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational Chemistry).

- Kinase Inhibitor Scaffolds: Traxler, P., et al. "Protein tyrosine kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Targets, 2001.

-

Cyanopyrimidine in p38 Inhibitors: Wrobleski, S. T., et al. "5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase." Journal of Medicinal Chemistry, 2004.

-

Chemical Properties: PubChem Compound Summary for Methyl 2-cyanopyrimidine-5-carboxylate.

Sources

Application Note: Chemoselective Functionalization of Methyl 2-cyanopyrimidine-5-carboxylate with Amines

Executive Summary & Reactivity Profile

Methyl 2-cyanopyrimidine-5-carboxylate (CAS: 38275-57-9) is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and receptor antagonists. Its reactivity is defined by the competition between two electrophilic centers:

-

The C2-Nitrile (Cyano group): Highly activated due to the electron-deficient pyrimidine ring (ipso to the N1/N3 atoms). It is prone to nucleophilic addition (Pinner reaction, amidine formation) or [3+2] cycloaddition.

-

The C5-Ester: Susceptible to nucleophilic acyl substitution (amidation).

Key Insight: Under mild, kinetic conditions, nucleophilic amines preferentially attack the C2-nitrile to form amidines or imidates. Driving the reaction to the C5-ester (amidation) typically requires higher temperatures or specific activation, often resulting in concomitant reaction at the nitrile unless it is sterically hindered or chemically protected.

Reactivity Map & Decision Tree

The following diagram illustrates the divergent pathways available when reacting Methyl 2-cyanopyrimidine-5-carboxylate with amine nucleophiles.

Figure 1: Chemoselective pathways for amine nucleophiles. Path 1 (Amidine formation) is the dominant kinetic pathway.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Substituted Amidines (C2-Functionalization)

Objective: Selective addition of a primary amine to the nitrile group without hydrolyzing or amidating the C5-ester. Mechanism: Nucleophilic attack on the activated nitrile carbon, followed by proton transfer.

| Parameter | Specification |

| Stoichiometry | 1.0 equiv Substrate : 1.1 equiv Amine |

| Catalyst | 0.1 equiv NaOMe (Sodium Methoxide) or CuCl (optional promoter) |

| Solvent | Anhydrous Methanol (MeOH) or Ethanol (EtOH) |

| Temperature | 0 °C to Room Temperature (25 °C) |

| Time | 2 – 6 Hours |

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Methyl 2-cyanopyrimidine-5-carboxylate (1.0 mmol) in anhydrous MeOH (5 mL).

-

Catalyst Addition: Add catalytic NaOMe (0.5 M in MeOH, 0.2 mL). Note: Base catalysis activates the amine and the nitrile.

-

Amine Addition: Dropwise add the primary amine (1.1 mmol). If the amine is a hydrochloride salt, increase NaOMe to 1.1 equiv to neutralize.

-

Monitoring: Stir at room temperature. Monitor by TLC (EtOAc/Hexanes) or LC-MS. The nitrile peak (approx. 2240 cm⁻¹ in IR) should disappear.

-

Workup:

-

Purification: Recrystallization from Et₂O/Hexanes is preferred over silica chromatography, as amidines can streak on silica.

Troubleshooting:

-

Issue: Ester hydrolysis (formation of carboxylic acid).

-

Solution: Ensure solvents are strictly anhydrous. Lower temperature to 0 °C.

Protocol B: Synthesis of Tetrazoles (Bioisostere Installation)

Objective: Conversion of the C2-nitrile to a tetrazole ring using an inorganic amine source (Azide). Relevance: Tetrazoles are lipophilic bioisosteres of carboxylic acids, crucial in drug design.

Step-by-Step Procedure:

-

Reaction: Dissolve Methyl 2-cyanopyrimidine-5-carboxylate (1.0 mmol) in DMF (3 mL).

-

Reagents: Add Sodium Azide (NaN₃, 1.5 mmol) and Ammonium Chloride (NH₄Cl, 1.5 mmol). Safety: NH₄Cl buffers the reaction to prevent explosive hydrazoic acid formation, but perform in a fume hood behind a blast shield.

-

Conditions: Heat to 90 °C for 12 hours.

-

Workup: Cool to RT. Pour into ice water (20 mL). Acidify carefully to pH 3-4 with 1N HCl. The tetrazole product usually precipitates.

-

Filtration: Collect the solid by vacuum filtration.

Protocol C: Amidation of the Ester (C5-Functionalization)

Challenge: The nitrile is more reactive towards addition than the ester is towards substitution. To target the ester exclusively, one must often hydrolyze the nitrile first or use steric control. Direct Method (Non-selective): If the goal is to amidate the ester and react the nitrile (or if the nitrile is tolerated as an amidine), use the following:

-

Solvent: Toluene or THF (Non-protic solvents reduce amidine formation rates compared to alcohols).

-

Reagent: 3.0 equiv Amine + 1.0 equiv Trimethylaluminum (AlMe₃).

-

Procedure:

-

Mix Amine and AlMe₃ in Toluene at 0 °C to form the aluminum amide species.

-

Warm to reflux.[6]

-

Result: This aggressive method usually converts the ester to the amide. However, the nitrile may also react or degrade. This route is recommended only if Protocol A fails to yield the desired diversity.

-

Safety & Handling (HSE)

-

Cyanide Content: While the cyano group is covalently bonded, metabolic or vigorous chemical hydrolysis can release HCN. Handle all waste streams as potential cyanide waste (pH > 10 destruction with bleach).

-

Sensitization: Pyrimidines are known skin sensitizers. Double-gloving (Nitrile) is mandatory.

-

Sodium Azide: In Protocol B, never mix NaN₃ with strong acids or halogenated solvents (DCM/Chloroform) to avoid formation of diazidomethane (explosive).

References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.[7] Synthesis, 2002(6), 720-722.

-

Relevance: Foundational synthesis of the ester scaffold and stability data.[7]

-

-

Ma, M., et al. (1980). Nucleophilic substitution reactions of fluoropyridines and pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 817-821.[1]

- Relevance: Discusses the comparative electrophilicity of C2 vs C4/C5 positions in nitrogen heterocycles.

-

BenchChem.

- Relevance: Provides industrial optimization parameters for amination of pyrimidine carboxyl

-

PubChem Compound Summary.

-

Relevance: Safety data (GHS classifications) and physical properties.[8]

-

Sources

- 1. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]

- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 8. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safer synthesis of "Methyl 2-cyanopyrimidine-5-carboxylate" without toxic cyanides

Executive Summary

The synthesis of Methyl 2-cyanopyrimidine-5-carboxylate (CAS: 38274-98-9) has traditionally relied on nucleophilic aromatic substitution (

This guide details two safer, high-yield protocols that eliminate the use of free toxic cyanide salts:

-

Protocol A (Direct Catalytic Route): Palladium-catalyzed cyanation using Potassium Ferrocyanide (

) . This reagent is non-toxic (food additive E536) and stable, releasing cyanide only at the catalytic center. -

Protocol B (Chemical Construction Route): Dehydration of the corresponding primary amide using Propylphosphonic Anhydride (T3P) . This method constructs the nitrile group chemically without ever introducing a cyanide source.

Safety & Rationale: The "Green" Cyanide Source

The primary hazard in traditional cyanation is the dissociation of ionic cyanides (KCN) into free

Potassium Ferrocyanide (

-

Toxicity: LD

(Rat, Oral) > 3,600 mg/kg (comparable to table salt) vs. KCN (5–10 mg/kg). -

Stability: Does not release HCN under standard acidic workup conditions.[1]

-

Mechanism: The

ligand is transferred directly from the Iron center to the Palladium catalyst (transmetallation) without creating a pool of free cyanide ions in the solution.

Toxicity Comparison Table

| Feature | Potassium Cyanide (KCN) | Potassium Ferrocyanide ( |

| Hazard Class | Acute Toxin (Cat 1) | Not Classified as Toxic (Food Additive) |

| Oral LD | 5–10 mg/kg | 3,613–6,400 mg/kg |

| HCN Release Risk | High (upon contact with moisture/acid) | Negligible (requires >300°C or strong acid reflux) |

| Handling | Glovebox / Hazmat Suit | Standard Lab PPE |

Protocol A: Pd-Catalyzed Cyanation with Ferrocyanide

Best for: Direct conversion of the commercially available 2-chloro precursor. Scale: Scalable from mg to kg.

Reaction Scheme

Substrate: Methyl 2-chloropyrimidine-5-carboxylate

Reagent:

Materials Required[2][3]

-

Methyl 2-chloropyrimidine-5-carboxylate (1.0 equiv)

-

Potassium Ferrocyanide trihydrate (

) (0.25 equiv) [Note: 0.25 equiv provides 1.5 equiv of CN] -

Palladium(II) Acetate (

) (2 mol%) -

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

-

Sodium Carbonate (

) (1.0 equiv) -

Anhydrous DMA (0.2 M concentration relative to substrate)

Step-by-Step Methodology

-